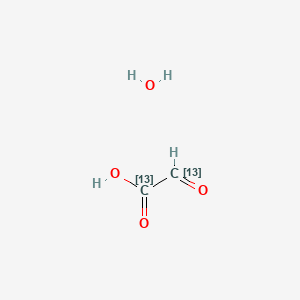
Glyoxylic Acid-13C2 Monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyoxylic Acid-13C2 Monohydrate, also known as 2-Oxoacetic Acid-13C2 Monohydrate or Glyoxalic Acid-13C2 Monohydrate, is a stable isotope labelled compound . It has a molecular formula of 13C2H4O4 and a molecular weight of 94.04 . It is an important component in fine organic synthesis and is widely used in the pharmaceutical, food, and perfume industry .
Synthesis Analysis
Glyoxylic acid can be synthesized from aqueous solutions of glyoxal by catalytic, electrochemical, and enzymatic methods, and by ozonolysis of maleic acid in solution . Alternative methods for its synthesis are considered, for example, from glycolic acid in the presence of glycolate oxidase, oxalic acid, ethyl alcohol, and from various halogenated acetic acid derivatives .Chemical Reactions Analysis
Glyoxylic acid is a reagent for sulfinylmaleate synthesis . It is one of the chemicals used in the Hopkins Cole reaction . It is involved in checking the presence of tryptophan in proteins . It is condensed with urea and 1,2-diaminobenzene to form heterocycles .Physical and Chemical Properties Analysis
This compound has a molecular formula of 13C2H4O4 and a molecular weight of 94.04 . The chemical formula of glyoxylic acid monohydrate is C2H2O3·H2O .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Glyoxylic acid is widely used as a reagent in fine organic synthesis . It is utilized in the production of pharmaceuticals such as β-lactam antibiotics (methicillin, oxacillin, and nafcillin), anti-inflammatory agents (allantoin), and antihypertensive agents (atenolol) . An important product synthesized from glyoxylic acid is vanillin, which is used in perfume, food, and pharmaceutical industries . Also, glyoxylic acid finds use in agrochemistry (glyphosate production) . The global market of glyoxylic acid is expected to reach 849.1 million dollars by the end of 2023 .
Eigenschaften
IUPAC Name |
2-oxoacetic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2/i1+1,2+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOYVEVEDVVKGD-AWQJXPNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=O)[13C](=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.036 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

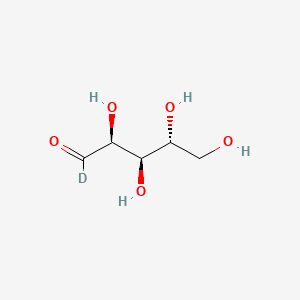
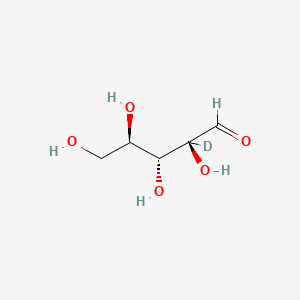
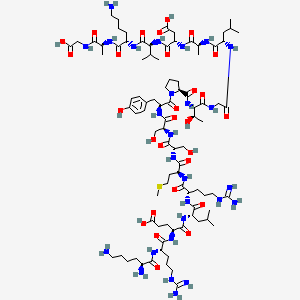

![Hydrazinecarboxylic acid, [1-methyl-2-(methylthio)ethylidene]-, ethyl ester (9CI)](/img/no-structure.png)
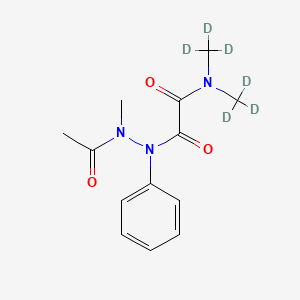

![Oxireno[F]isoquinoline](/img/structure/B583516.png)
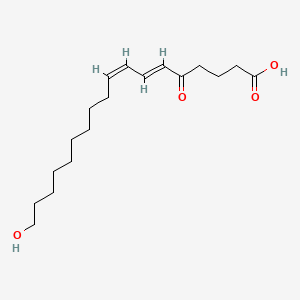
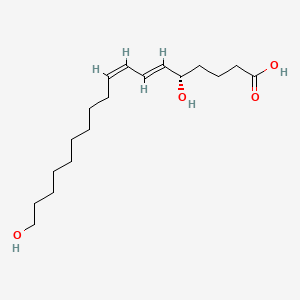
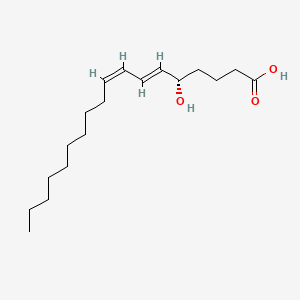
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate](/img/structure/B583525.png)
